![molecular formula C16H15NO3 B12855227 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-](/img/structure/B12855227.png)
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- is a chemical compound that belongs to the oxazolidinone class. Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the oxazolidinone ring. Oxazolidinones have gained significant attention due to their diverse applications in medicinal chemistry, particularly as antibacterial agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be achieved through various synthetic routes. One common method involves the cyclization of the corresponding β-amino alcohols with C1-building blocks like phosgene and its derivatives . This method often requires toxic reagents and the pre-construction of the key stereocenter of the β-amino alcohols.
Another efficient synthetic route involves the enantioselective hydrogenation of 2-oxazolones using ruthenium (II)–NHC-catalyzed asymmetric hydrogenation . This method provides excellent enantioselectivities (up to 96% ee) and yields (up to 99%) for a variety of substrates, bearing a range of functional groups and useful motifs .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- typically involves large-scale chemical synthesis using the aforementioned methods. The enantioselective hydrogenation method is particularly favored due to its high efficiency and scalability .
化学反应分析
Types of Reactions
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound .
科学研究应用
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- involves the inhibition of protein synthesis by acting on the ribosomal 50S subunit of bacteria. This prevents the formation of a functional 70S initiation complex, thereby inhibiting bacterial growth . The compound targets specific molecular pathways involved in bacterial protein synthesis, making it effective against multidrug-resistant Gram-positive pathogens .
相似化合物的比较
2-Oxazolidinone, 4-[3-(phenylmethoxy)phenyl]- can be compared with other similar compounds, such as:
Linezolid: The first approved drug containing an oxazolidinone ring as the pharmacophore group.
Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications.
属性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
4-(3-phenylmethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO3/c18-16-17-15(11-20-16)13-7-4-8-14(9-13)19-10-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,17,18) |
InChI 键 |
VQCJOIWRPLJWEU-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


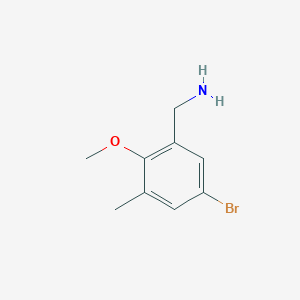

![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
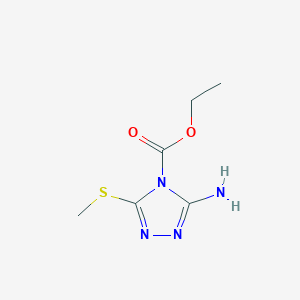
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
![4-Chloro-2-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12855180.png)

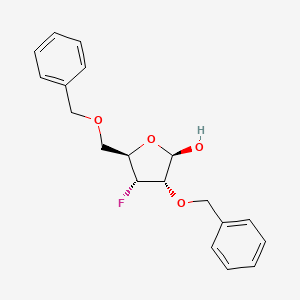
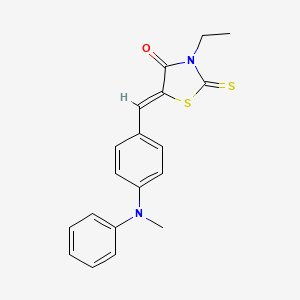
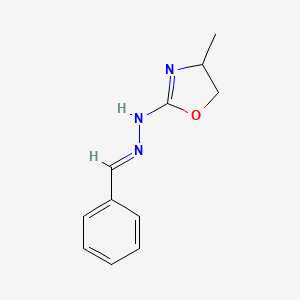
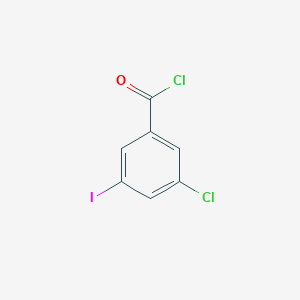
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)

![Methyl 4'-amino-3'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B12855220.png)
